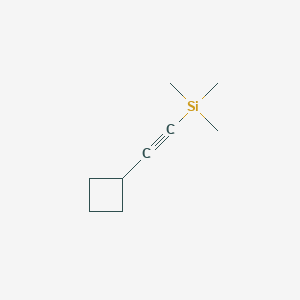
(Cyclobutylethynyl)trimethylsilan
Übersicht
Beschreibung
(Cyclobutylethynyl)trimethylsilane is an organic compound with the molecular formula C9H16Si . It is used for research and development purposes .
Synthesis Analysis
The synthesis of (cyclobutylmethyl)trimethylsilane, a compound similar to (Cyclobutylethynyl)trimethylsilane, involves the reaction of silicon hydride with methylenecyclobutane and methylchlorosilane. This is followed by a subsequent methylation of the adduct .Molecular Structure Analysis
The molecular structure of (Cyclobutylethynyl)trimethylsilane consists of a cyclobutyl group attached to a trimethylsilane group . The trimethylsilane group is characterized by three methyl groups bonded to a silicon atom .Physical And Chemical Properties Analysis
The molecular formula of (Cyclobutylethynyl)trimethylsilane is C9H16Si, and its average mass is 152.309 Da .Wissenschaftliche Forschungsanwendungen
Diffusionsbarrierefilme
Filme auf Trimethylsilanbasis wurden in der Ultra-Large-Scale-Integration (ULSI)-Fertigungstechnologie als Cu-Penetrationsdiffusionsbarriere und Interconnect-Ätzstoppschicht eingesetzt . Die Ätzstoppschichten wurden durch Plasma-gestützte chemische Gasphasenabscheidung (PECVD) unter Verwendung von Trimethylsilan mit Ammoniak abgeschieden, gefolgt von einem Verfahren für Tetra-Ethoxysilan (TEOS)-Oxid .
Synthese und Pyrolyse
Die Reaktion von Siliciumhydrid mit Methylencyclobutan und Methylchlorsilan mit anschließender Methylierung des Addukts ergab (Cyclobutylmethyl)trimethylsilan . Eine thermische Zersetzung von (Cyclobutylmethyl)trimethylsilan ergab Ethylen und Allyltrimethylsilan .
Silyl-Schutz- und Derivatisierungsreagenzien
Organosilane, wie z. B. Trimethylsilan, werden in der organischen Chemie häufig als Silyl-Schutz- und Derivatisierungsreagenzien verwendet . Sie können reaktive funktionelle Gruppen während eines Syntheseprozesses vor unerwünschten Reaktionen schützen.
Reduktionsmittel
Organosilane können auch als Reduktionsmittel in verschiedenen chemischen Reaktionen fungieren . Sie können Elektronen an andere Substanzen in einer Redoxreaktion abgeben.
Kreuzkupplungschemie
Organosilane werden in der Kreuzkupplungschemie verwendet . Sie können in einer Kreuzkupplungsreaktion Kohlenstoff-Kohlenstoff-Bindungen bilden, ein Schlüsselschritt bei der Synthese vieler komplexer organischer Moleküle.
Stabilisierung von α-Carbanionen und β-Carbokationen
Allylsilane, die aus Trimethylsilan abgeleitet werden können, werden zur Stabilisierung von α-Carbanionen und β-Carbokationen verwendet . Diese Stabilisierung ist entscheidend für viele organische Reaktionen, einschließlich derer, die an der Synthese von Pharmazeutika und anderen Feinchemikalien beteiligt sind.
Eigenschaften
IUPAC Name |
2-cyclobutylethynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Si/c1-10(2,3)8-7-9-5-4-6-9/h9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEISDSNXGKACIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
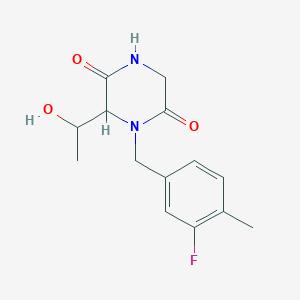

![tert-Butyl 3-[5-(hydroxyamino)-2-pyridinyl]-1-azetidinecarboxylate](/img/structure/B1468193.png)
![(7r,8As)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl benzoate](/img/structure/B1468194.png)

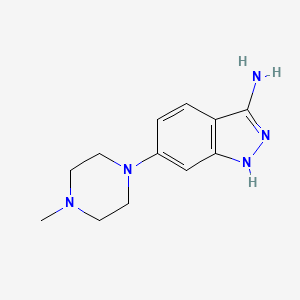
![3-[3-Amino-1-(3-fluorophenyl)-1H-indazol-4-yl]-1,3-oxazolidin-2-one](/img/structure/B1468198.png)
![tert-Butyl 5-(aminocarbonyl)-6-methyl-3,4-dihydro[2,7]naphthyridine-2(1H)-carboxylate](/img/structure/B1468201.png)
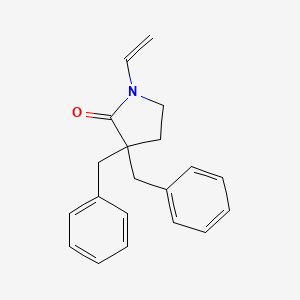

![Methyl 2-[(6-chloro-2-methyl-5-nitro-4-pyrimidinyl)amino]acetate](/img/structure/B1468206.png)
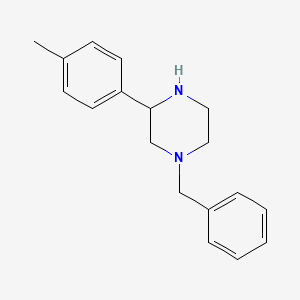
![2-[3-(2-Hydroxybutyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1468209.png)
![Ethyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1468212.png)
